Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride
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Overview
Description
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride is a complex organic compound with the molecular formula C32-H32-N4.Cl-H and a molecular weight of 509.14 . This compound is known for its unique chemical structure, which includes a combination of pyrazole and azepine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole and azepine rings through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine: Similar structure but with a different side chain.
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-butanamine: Another analog with a longer side chain.
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-methanamine: A shorter side chain analog.
Uniqueness
The uniqueness of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85008-82-8 |
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Molecular Formula |
C31H31ClN4 |
Molecular Weight |
495.1 g/mol |
IUPAC Name |
2-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C31H30N4.ClH/c1-33(2)21-22-34-27-19-11-9-17-25(27)29-30(23-13-5-3-6-14-23)32-35(24-15-7-4-8-16-24)31(29)26-18-10-12-20-28(26)34;/h3-20,29,31H,21-22H2,1-2H3;1H |
InChI Key |
DFNQLJMTVYLNFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6.Cl |
Origin of Product |
United States |
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